Cas no 138778-28-6 (1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-)
138778-28-6 structure
Product Name:1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-
CAS 번호:138778-28-6
MF:C24H30N2O4S
메가와트:442.571005344391
CID:146771
PubChem ID:65989
Update Time:2025-04-19
1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-
- SIRATIAZEM
- (+)-(2S,3S)-2,3-Dihydro-3-hydroxy-5-(2-(isopropylmethylamino)ethyl)-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one acetate (ester)
- (2S,3S)-2-(4-methoxyphenyl)-5-{2-[methyl(propan-2-yl)amino]ethyl}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
- 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methyl(1-methylethyl)amino)ethyl)-, cis-(+)-
- Siratiazem [INN]
- UNII-CHJ1X6AG9F
- [(2S,3S)-2-(4-Methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]acetate
- Q27275467
- NS00126159
- 2,3-dihydro-3-acetoxy-2-(4-methoxyphenyl)-5-(2-(isopropyl(methyl)amino)ethyl)-1,5-benzothiazepin-4(5H)-one
- CHJ1X6AG9F
- [(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
- CHEMBL2107305
- SCHEMBL1936297
- 138778-28-6
-
- 인치: 1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1
- InChIKey: VVZILLNNYUUOIY-PKTZIBPZSA-N
- 미소: S1C2C=CC=CC=2N(C([C@@H]([C@@H]1C1C=CC(=CC=1)OC)OC(C)=O)=O)CCN(C)C(C)C
계산된 속성
- 정밀분자량: 442.19300
- 동위원소 질량: 442.193
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 31
- 회전 가능한 화학 키 수량: 8
- 복잡도: 608
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 84.4A^2
- 소수점 매개변수 계산 참조값(XlogP): 3.9
실험적 성질
- 밀도: 1.22
- 비등점: 606.8°Cat760mmHg
- 플래시 포인트: 320.8°C
- 굴절률: 1.606
- PSA: 84.38000
- LogP: 4.21210
1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)- 관련 문헌
-
Xiaoping Yue,Yitong Li,Minjie Liu,Di Sang,Zedu Huang,Fener Chen Chem. Commun. 2022 58 9010
-
Debasmita Saha,Garima Jain,Anuj Sharma RSC Adv. 2015 5 70619
138778-28-6 (1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-[methyl(1-methylethyl)amino]ethyl]-,(2S,3S)-) 관련 제품
- 42399-41-7(Diltiazem)
- 84903-78-6(O-Desmethyldiltiazem)
- 111188-71-7(1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2R,3S)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
NewCan Biotech Limited
골드 회원
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약